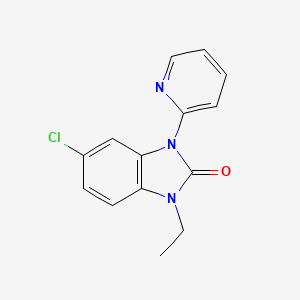
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core with a chlorine atom at the 5th position, an ethyl group at the 1st position, and a pyridinyl group at the 3rd position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- can be achieved through several synthetic routes. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes. This reaction typically employs reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, or ureas under controlled conditions . Another approach involves the transformation of benzimidazolium salts, which can be achieved through ring-opening reactions and unusual C–O bond cleavage of alkoxides .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These processes require precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity of the final product. Additionally, the use of catalysts such as palladium acetate or tungstates can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the chlorine atom and the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of benzimidazole derivatives with different functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially modifying the benzimidazole ring or the substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted benzimidazoles with different functional groups .
Wissenschaftliche Forschungsanwendungen
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, its inhibition of tubulin polymerization disrupts microtubule dynamics, which is crucial for cell division and intracellular transport . Additionally, as a histamine H3-receptor antagonist, the compound modulates neurotransmitter release in the central nervous system, potentially affecting cognitive and behavioral functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Benzimidazol-2-one: The parent compound without the chlorine, ethyl, and pyridinyl substituents.
5-Chloro-2H-benzimidazol-2-one: Similar structure but lacks the ethyl and pyridinyl groups.
1-Ethyl-2H-benzimidazol-2-one: Similar structure but lacks the chlorine and pyridinyl groups.
3-(2-Pyridinyl)-2H-benzimidazol-2-one: Similar structure but lacks the chlorine and ethyl groups.
Uniqueness
The uniqueness of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the ethyl and pyridinyl groups contribute to its biological activity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
89659-93-8 |
|---|---|
Molekularformel |
C14H12ClN3O |
Molekulargewicht |
273.72 g/mol |
IUPAC-Name |
5-chloro-1-ethyl-3-pyridin-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C14H12ClN3O/c1-2-17-11-7-6-10(15)9-12(11)18(14(17)19)13-5-3-4-8-16-13/h3-9H,2H2,1H3 |
InChI-Schlüssel |
QPTUZSRKKCPICV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


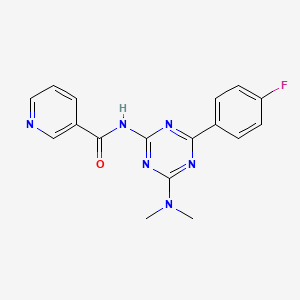

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl methanesulfonate](/img/structure/B12727170.png)
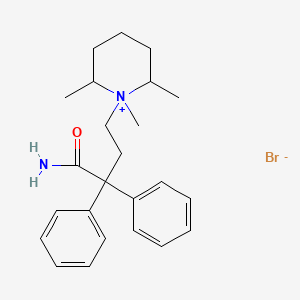
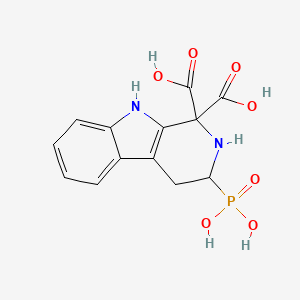
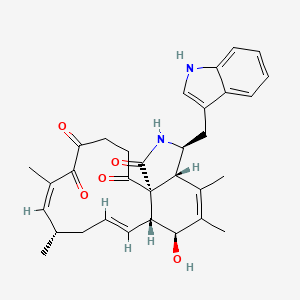
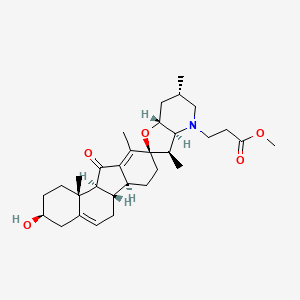
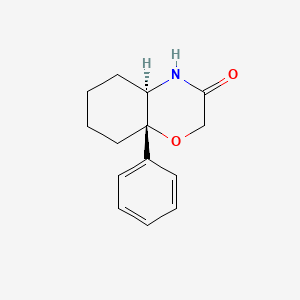


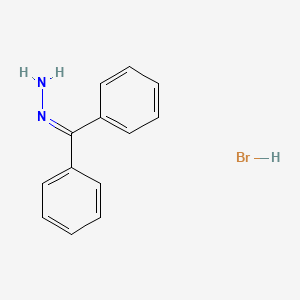
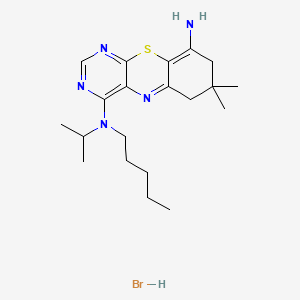

![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
